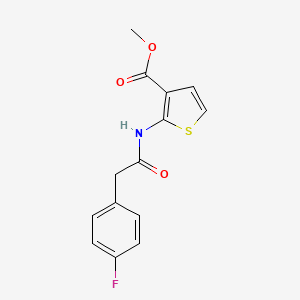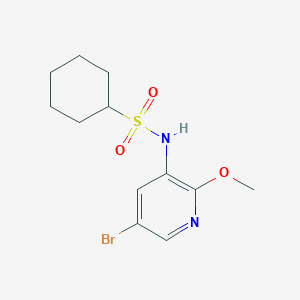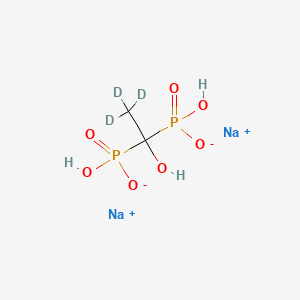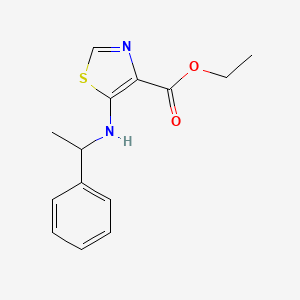
3-Phenyl-1,2,4-triazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-1,2,4-triazinone is a heterocyclic compound that belongs to the class of triazines It is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms, and a phenyl group attached to the first carbon of the triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Phenyl-1,2,4-triazinone can be synthesized through several methods. One common approach involves the reaction of hydrazine derivatives with nitriles or amidines. For example, the reaction of phenylhydrazine with formamide under acidic conditions can yield this compound . Another method involves the cyclization of appropriate precursors such as 3-phenyl-1,2,4-triazine-5(4H)-one with carboxylic acid anhydrides .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-1,2,4-triazinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenyltriazine oxides, while reduction can produce phenyltriazine amines .
Applications De Recherche Scientifique
3-Phenyl-1,2,4-triazinone has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Phenyl-1,2,4-triazinone involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For instance, its antiviral activity is attributed to its ability to interfere with viral replication processes . The exact molecular targets and pathways can vary depending on the specific derivative and application.
Comparaison Avec Des Composés Similaires
3-Phenyl-1,2,4-triazinone can be compared with other triazine derivatives such as:
1,2,4-Triazine: Similar in structure but lacks the phenyl group, leading to different chemical properties and applications.
1,3,5-Triazine: Another triazine isomer with different substitution patterns and reactivity.
1,2,3-Triazole: A related heterocycle with a five-membered ring, showing distinct chemical behavior and uses.
Propriétés
Numéro CAS |
54673-30-2 |
|---|---|
Formule moléculaire |
C9H7N3O |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
3-phenyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C9H7N3O/c13-8-6-10-12-9(11-8)7-4-2-1-3-5-7/h1-6H,(H,11,12,13) |
Clé InChI |
OMHQCQBFPNKRSB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-(4-Chlorophenyl)-5-methylpyrazol-3-yl]piperazine](/img/structure/B13868466.png)
![N-[4-[[7-(3-morpholin-4-ylpropoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13868475.png)







![6-[(3-Methylpiperidin-1-yl)methyl]pyridin-2-amine](/img/structure/B13868524.png)
